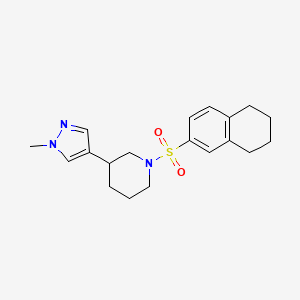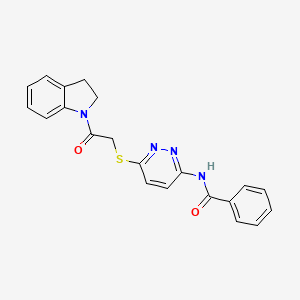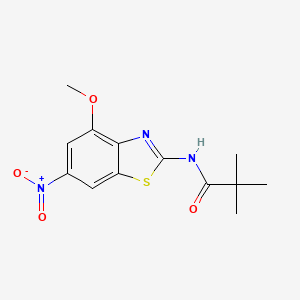
(4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromophenyl)(5-(2-chloro-7-methylquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C27H21BrClN3O2 and its molecular weight is 534.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Imaging Applications
The compound has been explored for its potential in the synthesis of PET agents for imaging in neurological disorders. A study details the synthesis of a related compound, HG-10-102-01, indicating its potential application in PET imaging for Parkinson's disease. The process involves a multi-step synthesis yielding a compound with high radiochemical purity and specific activity, showcasing the utility of similar compounds in neuroimaging applications (Wang et al., 2017).
Antimicrobial Activity
Compounds bearing structural similarities have shown significant antimicrobial properties. For instance, novel derivatives containing quinoline, pyrazoline, and pyridine moieties have been synthesized and demonstrated potent antibacterial and antifungal activities against a variety of pathogens. These findings suggest that compounds with complex heterocyclic structures, such as the one , could be promising candidates for antimicrobial drug development (Desai et al., 2016).
Antioxidant Properties
Research on the synthesis of compounds with bromophenol derivatives has highlighted their effective antioxidant capabilities. Studies reveal that these compounds exhibit potent radical scavenging activities, suggesting that complex heterocyclic compounds could serve as powerful antioxidants, potentially applicable in preventing oxidative stress-related diseases (Çetinkaya et al., 2012).
Corrosion Inhibition
The corrosion inhibition properties of pyrazole derivatives on mild steel in hydrochloric acid solution have been investigated. Such studies demonstrate that compounds with specific structural features, including heterocyclic rings, can significantly inhibit corrosion, highlighting their potential application in protecting industrial materials (Yadav et al., 2015).
Mecanismo De Acción
Pyrazolines and their derivatives have confirmed biological as well as pharmacological activities . Several reports anticipated their antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
In the textile industry, triarylpyrazoline compounds have been used as fluorescent whitening agents . In addition, in recent years, as laser dyes and fluorescent probes, their applications in high-tech fields have been developed by leaps and bounds .
Propiedades
IUPAC Name |
(4-bromophenyl)-[3-(2-chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrClN3O2/c1-16-3-4-19-14-22(26(29)30-23(19)13-16)25-15-24(17-7-11-21(34-2)12-8-17)31-32(25)27(33)18-5-9-20(28)10-6-18/h3-14,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVIGTPJXMKDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[3-(Prop-2-enoylamino)phenyl]methyl]benzamide](/img/structure/B2717881.png)




![(2E,5Z)-5-(2-oxoindolin-3-ylidene)-2-((E)-((1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazono)thiazolidin-4-one](/img/structure/B2717890.png)

![(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2717895.png)
![methyl 4-benzyl-6-(4-chlorophenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B2717897.png)


![(3S,5R)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B2717900.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2717901.png)

